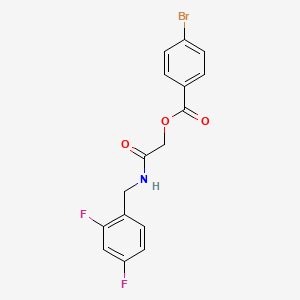

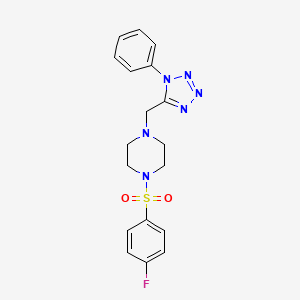

![molecular formula C14H15Cl2N3 B2646350 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321998-70-3](/img/structure/B2646350.png)

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” is a chemical compound with the molecular formula C14H15Cl2N3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” can be determined through various spectroscopic techniques and single-crystal X-ray crystallography . The molecule has a molecular weight of 296.2 .Aplicaciones Científicas De Investigación

Dopamine D4 Receptor Ligands

4-Heterocyclylpiperidines, including compounds similar to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine, have been studied for their affinity and selectivity towards human dopamine D4 (hD4) receptors. These studies have involved systematic examinations of the molecule's structure-activity relationships, focusing on hD4 affinity and selectivity over other dopamine receptors. The research discovered that certain molecular modifications can significantly enhance the affinity and selectivity, suggesting potential applications of these compounds in medical and pharmacological research, especially related to the dopamine system and its associated neurological functions and disorders (Rowley et al., 1997).

Molecular Interaction Studies

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its interaction with the CB1 cannabinoid receptor. This research includes conformational analysis, comparative molecular field analysis (CoMFA), and 3D-quantitative structure-activity relationship (QSAR) models, highlighting its importance as a potent and selective antagonist for this receptor. These studies contribute valuable insights into the molecular interactions, binding affinities, and structural requirements for antagonistic activity, which are crucial for drug design and therapeutic applications (Shim et al., 2002).

Structure-Activity Relationships (SAR)

Studies exploring the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have provided detailed insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These investigations are pivotal for the development of therapeutic agents that can mitigate the adverse effects of cannabinoids and cannabimimetic agents, offering pathways for new drug development and understanding of receptor-ligand interactions (Lan et al., 1999).

Metabolism and Bioavailability Studies

In vitro metabolism studies of diarylpyrazoles, a group of compounds related to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine, have been conducted to understand their metabolic profiles and the potential retention of receptor binding properties by their metabolites. These studies are essential for comprehending the pharmacokinetics, bioavailability, and overall therapeutic potential of these compounds (Zhang et al., 2005).

Direcciones Futuras

The future directions for “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” could involve further exploration of its potential biological activities and development into new drugs. Piperazine derivatives are known to show a wide range of biological activities and are an important synthon in the development of new drugs .

Propiedades

IUPAC Name |

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3/c15-10-1-2-11(12(16)7-10)14-8-13(18-19-14)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEBRCPVZPTAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)

![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)

![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)

![(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2646288.png)

![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)